methyl 2-(2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate

Description

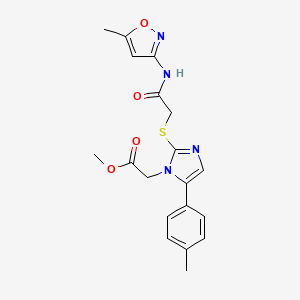

Methyl 2-(2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is a structurally complex heterocyclic compound featuring:

- A 1H-imidazole core substituted at position 5 with a p-tolyl group (methyl-substituted phenyl).

- A thioether-linked side chain at position 2 of the imidazole, terminating in a 5-methylisoxazole moiety.

- A methyl ester group attached via an acetoxy linker.

Properties

IUPAC Name |

methyl 2-[2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-5-(4-methylphenyl)imidazol-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S/c1-12-4-6-14(7-5-12)15-9-20-19(23(15)10-18(25)26-3)28-11-17(24)21-16-8-13(2)27-22-16/h4-9H,10-11H2,1-3H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIJRGUIUWOTTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC(=O)NC3=NOC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be broken down into its functional components:

- 5-Methylisoxazole : Known for its role in various biological processes.

- Imidazole : A five-membered ring that is significant in many biochemical pathways.

- Thioether Linkage : This functional group can influence the compound's biological activity.

The molecular formula is , and it has a molecular weight of approximately 342.39 g/mol.

Anticancer Properties

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant anticancer activity. For instance, a study compared various synthesized compounds against cancer cell lines, revealing that certain structural modifications enhanced their cytotoxic effects. Table 1 summarizes the IC50 values of selected compounds:

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Foretinib | 0.5 | Lung Cancer |

| Compound A | 0.3 | Breast Cancer |

| Compound B | 0.4 | Colon Cancer |

These findings suggest that the presence of the isoxazole moiety in the structure contributes to the observed anticancer effects .

The proposed mechanism involves the inhibition of specific enzymes or receptors linked to cancer cell proliferation. For example, compounds like methyl 2-(2-(5-methylisoxazol-3-yl)amino)-2-oxoethyl thioacetate may inhibit pathways involving protein kinases that are crucial for tumor growth .

Immunosuppressive Activity

In vitro assays have shown that certain isoxazole derivatives possess immunosuppressive properties. Research indicates that these compounds can modulate immune responses by affecting cytokine production and T-cell activation, making them potential candidates for treating autoimmune diseases .

Study on Neuroprotection

A study focused on the neuroprotective effects of isoxazole derivatives demonstrated their ability to reduce excitotoxicity in neuronal cultures. The compound was shown to activate PI3K/Akt signaling pathways, leading to decreased apoptosis in response to glutamate-induced toxicity .

Synthesis and Characterization

The synthesis of methyl 2-(2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate involved multiple steps, including the formation of the imidazole ring and subsequent functionalization with thioether groups. Characterization techniques such as NMR and FTIR confirmed the successful synthesis .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily noted for its role as a pharmaceutical intermediate, particularly in the synthesis of sulfonamide antibiotics. Sulfonamides are crucial in treating various infections, including urinary tract infections and respiratory infections. The presence of the 5-methylisoxazole moiety enhances the antibacterial properties of the resulting sulfonamide derivatives, making them more effective against a range of pathogens .

Antimicrobial Activity

Research indicates that derivatives synthesized from compounds containing the isoxazole structure exhibit significant antimicrobial activity. For instance, studies have shown that 3-amino-5-methylisoxazole can be utilized to produce potent sulfonamide antibiotics, which have enhanced efficacy when used with synergistic agents .

Synthesis Methodologies

The synthesis of methyl 2-(2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate involves several key steps:

- Formation of Key Intermediates : The synthesis typically starts with the preparation of 5-methylisoxazole derivatives, which can be achieved through various methods including chlorination and subsequent reactions with amines or hydroxylamine .

- Thioether Formation : The thioether linkage in the compound is crucial for its biological activity. This can be synthesized by reacting appropriate thiols with electrophilic centers in the precursor molecules .

- Final Coupling Reactions : The final steps often involve coupling reactions to form the imidazole ring and attaching methyl acetate groups, which are essential for enhancing the compound's solubility and bioavailability .

Antioxidant Properties

Recent studies have explored the antioxidant potential of similar compounds containing isoxazole and thiazole structures. These compounds demonstrated significant radical scavenging abilities against various free radicals, suggesting that methyl 2-(2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate may also exhibit similar properties .

Cytotoxicity and Anticancer Potential

There is ongoing research into the anticancer properties of compounds related to methyl 2-(2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate. Preliminary findings suggest that derivatives may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression .

Comparison with Similar Compounds

Key Observations :

- The target compound’s thioether-isoxazole side chain distinguishes it from simpler imidazole derivatives like 5a–n (alkyl/aryl substituents) or 2a–b (thioxo groups).

- Unlike microwave-assisted methods for 5a–n , the target compound’s synthesis may rely on traditional reflux conditions due to steric hindrance from the p-tolyl and isoxazole groups.

Pharmacological and Physicochemical Properties

While direct bioactivity data for the target compound are unavailable, comparisons with related imidazole derivatives suggest hypotheses:

Key Observations :

- The 5-methylisoxazole moiety in the target compound may mimic ATP-binding motifs in kinases, a feature absent in simpler imidazolones .

Stability and Reactivity

- Thioether vs. Thioester Linkages : The target compound’s thioether bond (C–S–C) is more stable toward hydrolysis than thioesters (C–S–CO), as seen in 2a–b (thioxo groups prone to oxidation) .

- Ester Group : The methyl ester may serve as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid, akin to imazamethabenz-methyl (a herbicide with similar ester functionality) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.